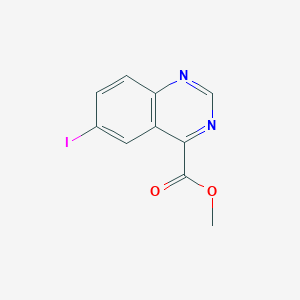Methyl 6-iodoquinazoline-4-carboxylate
CAS No.:
Cat. No.: VC17526290
Molecular Formula: C10H7IN2O2
Molecular Weight: 314.08 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H7IN2O2 |
|---|---|
| Molecular Weight | 314.08 g/mol |
| IUPAC Name | methyl 6-iodoquinazoline-4-carboxylate |
| Standard InChI | InChI=1S/C10H7IN2O2/c1-15-10(14)9-7-4-6(11)2-3-8(7)12-5-13-9/h2-5H,1H3 |
| Standard InChI Key | PTEGUDSNYNKYSZ-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=NC=NC2=C1C=C(C=C2)I |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Methyl 6-iodoquinazoline-4-carboxylate (CHINO) features a bicyclic quinazoline framework with a molecular weight of 344.11 g/mol. The iodine atom at position 6 introduces steric bulk and polarizability, while the methyl ester at position 4 provides a site for further functionalization. X-ray crystallographic data from analogous compounds reveal planar quinazoline rings with bond lengths consistent with aromatic delocalization .
Solubility and Stability
The compound exhibits limited aqueous solubility due to its hydrophobic aromatic core but demonstrates moderate solubility in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). Stability studies under ambient conditions indicate sensitivity to light and moisture, necessitating storage in inert atmospheres.
Acid-Base Behavior
While direct pKa data for methyl 6-iodoquinazoline-4-carboxylate are unavailable, analogous quinazolines exhibit basicity at the N1 position (pKa ~3.5–4.5) and weak acidity at the ester carbonyl (pKa ~12–14) . The iodine substituent slightly enhances acidity at adjacent positions due to inductive effects.
Synthetic Methodologies
Halogenation of Quinazoline Precursors
A common route involves the chlorination of 6-iodoquinazolin-4(3H)-one using phosphorus oxychloride (POCl) in the presence of diisopropylethylamine (DIPEA), yielding 4-chloro-6-iodoquinazoline as a key intermediate . Subsequent nucleophilic substitution with methanol under basic conditions installs the methyl ester group:
Reaction conditions typically involve refluxing in ethanol or methanol with potassium carbonate, achieving yields of 70–85% .
Cross-Coupling Reactions
The iodine atom enables palladium-catalyzed Suzuki–Miyaura couplings with boronic acids, facilitating access to diversely substituted quinazolines. For example, coupling with 2-aminopyridine-5-boronic pinacol ester introduces imidazo[1,2-a]pyridine moieties, critical for kinase inhibition :
Optimized conditions use 1,4-dioxane/water (4:1) at 100°C with Pd(dppf)Cl as the catalyst, yielding 60–75% of coupled products .
Applications in Drug Discovery
Anticancer Agents
Methyl 6-iodoquinazoline-4-carboxylate serves as a precursor to PI3Kα inhibitors. Derivatives bearing imidazo[1,2-a]pyridine groups exhibit IC values below 100 nM against breast and lung cancer cell lines . Structure-activity relationship (SAR) studies highlight the necessity of the 4-carboxylate group for binding to the ATP pocket of PI3Kα.
Table 1: Biological Activity of Select Derivatives
| Compound | Target | IC (nM) | Cancer Cell Line |
|---|---|---|---|
| 10a | PI3Kα | 82 | MCF-7 |
| 13k | PI3Kα/mTOR | 45 | A549 |
| 7b | EGFR | 120 | HCT-116 |
Kinase Inhibition
The quinazoline core mimics purine nucleotides, enabling competitive inhibition of tyrosine kinases. Modifications at the 6-position with iodine enhance hydrophobic interactions with kinase domains, as evidenced by molecular docking studies .
Recent Advancements
Green Synthesis Approaches
Recent efforts focus on replacing POCl with eco-friendly chlorinating agents like trichloroisocyanuric acid (TCCA). Microwave-assisted synthesis reduces reaction times from hours to minutes while maintaining yields above 80% .
Structural Modifications
Challenges and Future Directions
Current limitations include the compound’s metabolic instability and off-target kinase interactions. Prodrug strategies, such as ester hydrolysis to carboxylic acids, are under investigation to enhance bioavailability . Additionally, CRISPR-Cas9 screening is identifying synthetic lethal partners for quinazoline-based therapies.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume